2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile
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Overview
Description
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C17H22N2 and a molecular weight of 254.37 g/mol . It is characterized by the presence of two cyclopentyl groups and a pyridin-4-yl group attached to an acetonitrile moiety. This compound is primarily used as a versatile small molecule scaffold in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile typically involves the reaction of pyridin-4-ylacetonitrile with cyclopentylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridin-4-yl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dicyclopentyl-2-(pyridin-3-yl)acetonitrile
- 2,2-Dicyclopentyl-2-(pyridin-2-yl)acetonitrile
- 2,2-Dicyclopentyl-2-(pyridin-4-yl)ethanamine
Uniqueness
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is unique due to the specific positioning of the pyridin-4-yl group, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Biological Activity
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H18N
- CAS Number : 1955554-06-9
- Molecular Weight : 226.31 g/mol
The presence of the pyridine ring and dicyclopentyl groups contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Antimicrobial Activity : Early research indicates that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Studies
A notable study examined the compound's effects on various cancer cell lines. The findings are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 20.5 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung) | 15.3 | Inhibition of EGFR phosphorylation |
HeLa (Cervical) | 12.7 | Cell cycle arrest at G2/M phase |
These results indicate that this compound may effectively target multiple pathways involved in cancer progression.
Antimicrobial Studies
In antimicrobial assays, the compound exhibited activity against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A research group investigated the anticancer efficacy of this compound in vivo using a xenograft model. The study reported a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues. This case underscores the potential therapeutic application of the compound in oncology.
Case Study 2: Antimicrobial Application
Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results demonstrated that it could effectively inhibit biofilm formation, suggesting its utility in treating chronic infections where biofilms are problematic.
Properties
IUPAC Name |
2,2-dicyclopentyl-2-pyridin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c18-13-17(14-5-1-2-6-14,15-7-3-4-8-15)16-9-11-19-12-10-16/h9-12,14-15H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZAFSQJSPBMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)(C2CCCC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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